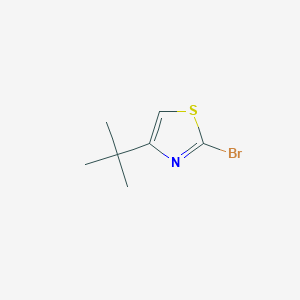![molecular formula C10H13F3N2O B1438075 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol CAS No. 1098343-69-1](/img/structure/B1438075.png)
2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol” were not found in the search results, related compounds such as 2-Methyl-3-(trifluoromethyl)aniline have been synthesized . Improved synthesis of 2-methyl-3-(trifluoromethyl)aniline has been reported . It may be used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .
Molecular Structure Analysis
The molecular structure of “2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol” consists of a benzene ring substituted with an amino group, a methyl group, and a trifluoromethyl group . The benzene ring is further linked to an ethanol group via an amino group .
Applications De Recherche Scientifique
Ultraviolet Spectra Analysis
Research on related anilines and derivatives, including those with trifluoromethyl groups, shows that these compounds exhibit unique ultraviolet (UV) spectra in various solvents. The introduction of methyl groups or halogen atoms into the phenyl or pyridyl ring of anilines, including structures similar to 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol, causes a bathochromic shift in the UV spectra. This indicates potential applications in photophysical studies and material sciences (Cumper & Singleton, 1968).
Chemical Synthesis and Reactivity
Compounds similar to 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol have been used in synthesizing various organic compounds. For example, anilines with trifluoromethyl groups have been utilized to synthesize quinolinones, indicating the potential of 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol in organic synthesis and pharmaceutical research (Marull, Lefebvre & Schlosser, 2004).
Polymer and Material Science
Research on aniline derivatives, including those with ethanol and amino groups, has led to the development of novel materials, such as conducting liquid crystalline polymers. This suggests the potential use of 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol in the field of advanced materials and nanotechnology (Hosseini, Sarrafi & Hosseini, 2013).
Biochemical Applications
Anilines and their derivatives, including those with ethanol and trifluoromethyl groups, have been studied for their biochemical interactions. For instance, the p-hydroxylation of aniline is affected by alcohols, suggesting that similar compounds like 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol may have implications in enzymatic reactions and metabolism studies (Cohen & Mannering, 1973).
Optical Applications
Azo doped polymer thin films using compounds similar to 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol have been researched for optical power limiting applications. This suggests possible uses in optoelectronics and photonics (Rajashekar et al., 2013).
Propriétés
IUPAC Name |
2-[2-amino-N-methyl-4-(trifluoromethyl)anilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O/c1-15(4-5-16)9-3-2-7(6-8(9)14)10(11,12)13/h2-3,6,16H,4-5,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBZOMYIVXCZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B1437995.png)
amine hydrochloride](/img/structure/B1437997.png)





![Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate](/img/structure/B1438010.png)


![N-[(2,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1438013.png)
